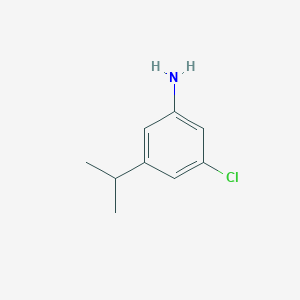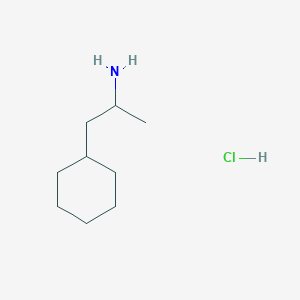
3-chloro-5-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5-(propan-2-yl)aniline is a chemical compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group . The compound is used in various chemical reactions due to its unique properties .
Synthesis Analysis
The synthesis of 3-chloro-5-(propan-2-yl)aniline or similar compounds often involves complex chemical reactions. For instance, the synthesis of 1,2,4-triazole derivatives, which are structurally similar to 3-chloro-5-(propan-2-yl)aniline, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Another example is the synthesis of aniline derivatives, which involves reactions with alkyl halides .Molecular Structure Analysis
The molecular structure of 3-chloro-5-(propan-2-yl)aniline is characterized by a five-membered heterocyclic moiety . This moiety contains three carbon atoms and two nitrogen atoms . The structure of this compound and similar compounds can be confirmed using various spectroscopic techniques .Chemical Reactions Analysis
3-chloro-5-(propan-2-yl)aniline can participate in various chemical reactions. For example, aniline, a compound similar to 3-chloro-5-(propan-2-yl)aniline, can react with alkyl halides to form a mixture of secondary amines, tertiary amines, and quaternary salts . It can also react with acid chlorides and acid anhydrides in the presence of pyridine to form anilides .Applications De Recherche Scientifique
Antidepressant Synthesis
Depression is a significant global health concern, affecting millions of people worldwide. Researchers have explored the synthesis of novel antidepressant molecules using metal-catalyzed procedures. Transition metals like iron, nickel, and ruthenium play a crucial role as catalysts in creating antidepressants. Key structural motifs found in drugs such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) can be synthesized effectively using metal-catalyzed steps . These advancements aim to develop antidepressants with rapid onset, minimal side effects, and improved cognitive function.
Suzuki–Miyaura Coupling Reactions
The compound’s arylamine functionality makes it suitable for Suzuki–Miyaura coupling reactions. This versatile synthetic method allows the formation of carbon–carbon bonds, enabling the construction of complex organic molecules. Researchers utilize 3-chloro-5-(propan-2-yl)aniline as a substrate in these reactions, leading to diverse products with potential applications in pharmaceuticals, agrochemicals, and materials science .
Biological Studies and Pharmacology
Researchers study the compound’s interactions with biological systems. Its potential as a ligand for receptors or enzymes is of interest. Pharmacological investigations may reveal its effects on cellular pathways, aiding drug discovery efforts.
Safety and Hazards
Orientations Futures
The future directions for the study and application of 3-chloro-5-(propan-2-yl)aniline and similar compounds are vast. For instance, heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are considered important active pharmaceutical scaffolds . These scaffolds can form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the development of more effective and potent drugs using these scaffolds is one of the most clinical challenges in modern medicinal chemistry .
Propriétés
IUPAC Name |
3-chloro-5-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYWIAARRIPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-isopropylaniline | |
CAS RN |
1369887-46-6 |
Source


|
| Record name | 3-chloro-5-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


